![molecular formula C19H24O4 B4928752 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene CAS No. 6483-41-6](/img/structure/B4928752.png)
1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene
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Overview
Description
1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene, also known as IPEB, is a compound that has been extensively studied in the field of medicinal chemistry. It is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidants. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.
Synthesis Methods
The synthesis of 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-isopropoxyphenol with epichlorohydrin to form 2-(2-isopropoxyphenoxy)ethanol. The second step involves the reaction of the 2-(2-isopropoxyphenoxy)ethanol with 4-ethoxyphenol in the presence of a catalyst to form 1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-20-16-9-5-6-10-17(16)21-13-14-22-18-11-7-8-12-19(18)23-15(2)3/h5-12,15H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKZVQLIUXCUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367800 |
Source
|
Record name | 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
CAS RN |
6483-41-6 |
Source
|
Record name | 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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